molecular formula C5H14N2O B089395 N-(2-Hydroxypropyl)ethylenediamine CAS No. 123-84-2

N-(2-Hydroxypropyl)ethylenediamine

Cat. No.: B089395
CAS No.: 123-84-2
M. Wt: 118.18 g/mol
InChI Key: CWKVFRNCODQPDB-UHFFFAOYSA-N
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Description

N-(2-Hydroxypropyl)ethylenediamine is an organic compound with the molecular formula C5H14N2O. It is also known as N-(β-Hydroxypropyl)ethylenediamine. This compound is a derivative of propanol and contains both amino and hydroxyl functional groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Hydroxypropyl)ethylenediamine typically involves the reaction of 2-propanol with ethylenediamine. The process can be carried out under controlled conditions to ensure the formation of the desired product. One common method involves the following steps:

    Reaction of 2-Propanol with Ethylenediamine: This reaction is usually conducted in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

    Purification: The crude product is purified using techniques such as distillation or recrystallization to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

N-(2-Hydroxypropyl)ethylenediamine undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(2-Hydroxypropyl)ethylenediamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein modifications.

    Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-Hydroxypropyl)ethylenediamine involves its interaction with various molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes, proteins, and other biomolecules. These interactions can lead to changes in the structure and function of the target molecules, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-methyl-1-propanol: This compound is similar in structure but has a methyl group instead of an ethyl group.

    1-Amino-2-propanol: This compound lacks the additional aminoethyl group.

Uniqueness

N-(2-Hydroxypropyl)ethylenediamine is unique due to the presence of both amino and hydroxyl groups, which allows it to participate in a wide range of chemical reactions. Its structure also enables it to interact with various molecular targets, making it a versatile compound in scientific research and industrial applications.

Properties

IUPAC Name

1-(2-aminoethylamino)propan-2-ol
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H14N2O/c1-5(8)4-7-3-2-6/h5,7-8H,2-4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWKVFRNCODQPDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNCCN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

68072-46-8
Record name 2-Propanol, 1-[(2-aminoethyl)amino]-, homopolymer
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DSSTOX Substance ID

DTXSID50861764
Record name 2-Propanol, 1-[(2-aminoethyl)amino]-
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Molecular Weight

118.18 g/mol
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Physical Description

Viscous liquid with a slight ammoniacal odor; [Merck Index]
Record name 1-((2-Aminoethyl)amino)-2-propanol
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CAS No.

123-84-2
Record name N-(2-Hydroxypropyl)ethylenediamine
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Record name 1-((2-Aminoethyl)amino)-2-propanol
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Record name 2-Propanol, 1-[(2-aminoethyl)amino]-
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Record name 2-Propanol, 1-[(2-aminoethyl)amino]-
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Record name 1-[(2-aminoethyl)amino]propan-2-ol
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Record name N-(2-HYDROXYPROPYL)-1,2-ETHANEDIAMINE
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Q & A

Q1: How does N-(2-Hydroxypropyl)ethylenediamine participate in the formation of metal complexes?

A1: this compound acts as a tetradentate ligand, meaning it can bind to a metal ion through four donor atoms. In the case of the cited research [], it reacts with 2,6-diformyl-4-methylphenol and zinc(II) acetate to form a dinuclear zinc(II) complex. Interestingly, this reaction leads to the formation of two oxazolidine rings within the macrocyclic complex structure. This ring formation is considered to be zinc-mediated [].

Q2: What is unique about the structure of the zinc(II) complex formed with this compound in the research?

A2: The dinuclear zinc(II) complex formed with this compound (complex 3 in the study) exhibits a unique centrosymmetric structure []. This contrasts with the related complexes formed using N-(2-hydroxyethyl)ethylenediamine and N-(3-hydroxypropyl)ethylenediamine, which adopt a butterfly-like conformation. Additionally, complex 3 possesses a stepped arrangement with parallel methyl-phenoxy fragments, a feature not observed in the other complexes. These structural differences highlight how subtle changes in the ligand structure can significantly impact the final geometry of the metal complex.

Q3: Does the research explore any potential biological activity for the synthesized zinc(II) complexes?

A3: Yes, the research includes preliminary studies on the biological activity of the synthesized zinc(II) complexes. All three complexes demonstrated an inhibitory effect on the proliferation of the human stomach cancer cell line AGS. Interestingly, the complex formed with this compound (complex 3) exhibited the highest efficiency in inhibiting cell growth []. This finding suggests that further investigation into the structure-activity relationship of these complexes could be valuable for anticancer drug development.

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